

A Comparative Crystallographic Guide to Substituted Thiophene-2-Carboxylate Derivatives

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Compound of Interest

Compound Name:	<i>Methyl 4-bromo-3-methoxythiophene-2-carboxylate</i>
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For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Structural Nuances of Thiophene-based Heterocycles

This guide offers a detailed comparative analysis of the X-ray crystallographic data for two derivatives of thiophene-2-carboxylate, a core scaffold of significant interest in medicinal chemistry and materials science. While crystallographic data for **methyl 4-bromo-3-methoxythiophene-2-carboxylate** remains elusive in publicly accessible databases, this comparison of closely related structures provides valuable insights into the conformational properties and packing arrangements of this important class of compounds. Understanding these three-dimensional structures at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel crystalline materials.

The following sections present a side-by-side comparison of the crystallographic parameters of Methyl 3-aminothiophene-2-carboxylate and a more complex fused thieno[2,3-b]pyridine derivative. Detailed experimental protocols for synthesis and crystallographic analysis are also provided to ensure reproducibility and facilitate further investigation.

Comparative Crystallographic Data

The structural parameters derived from single-crystal X-ray diffraction offer a quantitative basis for comparing the molecular geometries and crystal packing of the selected thiophene

derivatives. The data presented in the table below highlights the differences in their crystal systems, unit cell dimensions, and other key crystallographic metrics.

Parameter	Compound 1: Methyl 3-aminothiophene-2-carboxylate[1]	Compound 2: 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic Acid Ethyl Ester[2]
Chemical Formula	C ₆ H ₇ NO ₂ S	C ₁₇ H ₁₅ NO ₃ S
Molecular Weight	157.19	313.37
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions	a = 13.569(3) Å, b = 11.459(2) Å, c = 13.911(3) Å, α = 90°, β = 90.95(3)°, γ = 90°	a = 11.2323(7) Å, b = 13.5936(7) Å, c = 9.9452(5) Å, α = 90°, β = 107.576(2)°, γ = 90°
Unit Cell Volume	2162.1(7) Å ³	1448.25(14) Å ³
Z (Molecules per unit cell)	12	4
Density (calculated)	1.448 Mg/m ³	1.437 Mg/m ³

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of crystallographic studies. The following protocols summarize the synthesis and X-ray diffraction analysis for the two compared compounds.

Synthesis and Crystallization

Compound 1: Methyl 3-aminothiophene-2-carboxylate[1] Commercial methyl 3-aminothiophene-2-carboxylate was dissolved in ethanol. The resulting solution was filtered and allowed to slowly evaporate at 25°C. Yellow, stick-shaped crystals suitable for X-ray diffraction were collected after one day.

Compound 2: 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic Acid Ethyl Ester[2] The synthesis of this compound involves a multi-step reaction sequence starting from ethyl 2-amino-3-methylthiophene-2-carboxylate. The final product was purified and colorless crystals were obtained by slow evaporation from an ethanol solution.

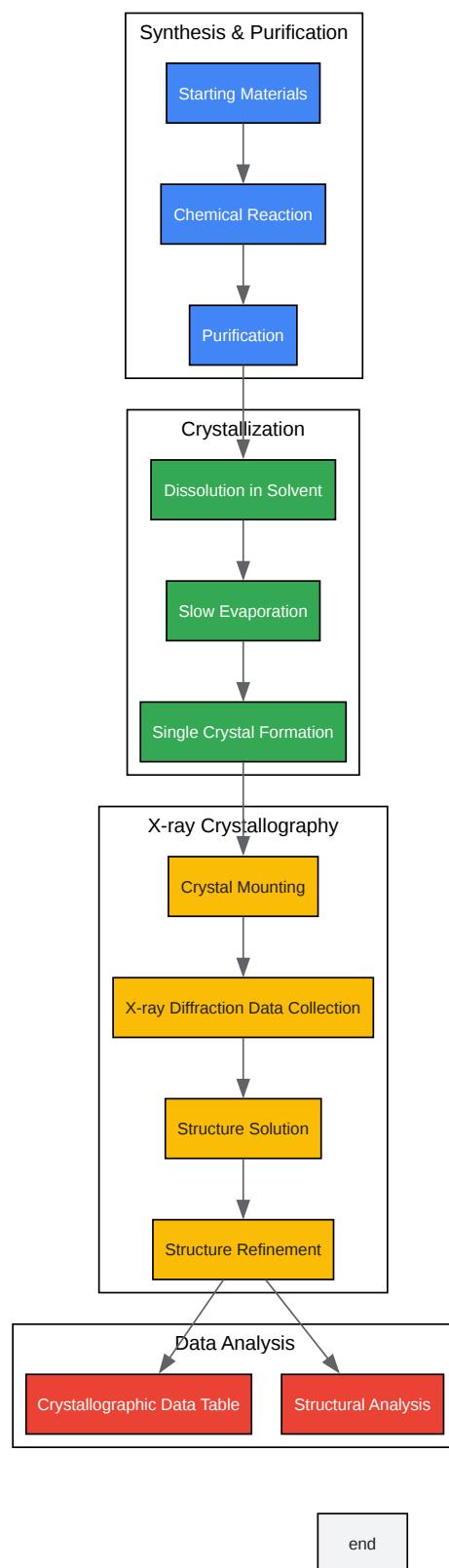
X-ray Data Collection and Structure Refinement

For both compounds, a similar general workflow for X-ray crystallography was employed:

- Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.
- Data Collection: The crystal was placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation). The diffraction data were collected at a controlled temperature, typically 100-293 K, to minimize thermal vibrations.
- Data Reduction: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for various experimental effects (e.g., Lorentz and polarization factors).
- Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis and crystallographic analysis of substituted thiophene-2-carboxylate derivatives.



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Caption: A generalized workflow from synthesis to crystallographic analysis.

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References

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